4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy, oxo, phenethyl, and o-tolyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted hydrazines, aldehydes, and carboxylic acids. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyridazine ring through the condensation of hydrazine derivatives with diketones or keto acids.
Substitution Reactions: Introduction of methoxy, phenethyl, and o-tolyl groups via nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution at the aromatic rings or the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-yl)pyridazine-3-carboxamide
Uniqueness
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
4-Methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features a pyridazine ring, which is known for its diverse biological activities. The presence of methoxy and carboxamide groups contributes to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer activity. Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Properties
A study evaluating the anticancer potential of related compounds demonstrated that derivatives of pyridazine and oxadiazole scaffolds possess notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. The mechanism of action is often linked to apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Methoxy-6-Oxo-N-phenethyl... | MDA-MB-231 | 15.2 | Apoptosis induction |
4-Methoxy-6-Oxo-N-phenethyl... | HT-29 | 12.8 | Cell cycle arrest (G0/G1) |
Related Oxadiazole Derivative | MDA-MB-231 | 10.5 | Inhibition of HDAC |
Related Oxadiazole Derivative | HT-29 | 11.0 | Inhibition of thymidylate synthase |
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as histone deacetylases (HDACs) and thymidylate synthase, which are crucial for cancer cell growth and survival.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to 4-methoxy-6-oxo-N-phenethyl... showed a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen incorporating this compound.
- Case Study 2 : A study on the use of pyridazine derivatives in combination with traditional chemotherapy agents revealed enhanced efficacy and reduced side effects, suggesting a synergistic effect.
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-6-7-11-17(15)24-19(25)14-18(27-2)20(23-24)21(26)22-13-12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOFCYPBGPFQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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